

Application Notes and Protocols for [Tyr8]-Substance P in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	[Tyr8]-Substance P	
Cat. No.:	B1353927	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Tyr8]-Substance P is a synthetic analog of Substance P (SP), an eleven-amino acid neuropeptide belonging to the tachykinin family. SP and its analogs are potent agonists for neurokinin receptors (NKRs), exhibiting the highest affinity for the neurokinin-1 receptor (NK1R). The substitution of phenylalanine at position 8 with tyrosine in [Tyr8]-Substance P makes it a valuable tool for various research applications, particularly for radiolabeling and receptor binding studies. This document provides detailed protocols and application notes for the use of [Tyr8]-Substance P in cell culture experiments to investigate its diverse biological effects.

Substance P and its analogs play a crucial role in a wide array of physiological and pathological processes, including pain transmission, neurogenic inflammation, immune modulation, cell proliferation, and angiogenesis. In a cellular context, the activation of NK1R by [Tyr8]-**Substance P** initiates a cascade of intracellular signaling events, making it a key molecule for studying receptor pharmacology and downstream cellular responses.

Product Information: Reconstitution and Storage

Proper handling and storage of [Tyr8]-Substance P are critical to maintain its biological activity and ensure experimental reproducibility.

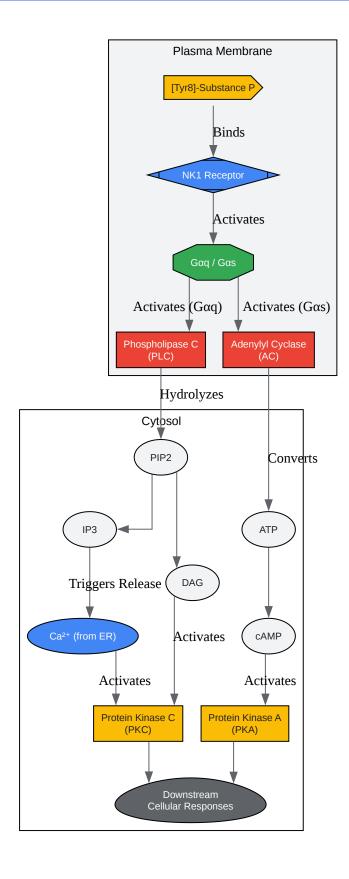
Parameter	Recommendation
Formulation	Typically supplied as a lyophilized powder.
Reconstitution	Reconstitute the lyophilized powder in sterile, distilled water or a buffer such as PBS. For a 1 mg vial, adding 1 mL of solvent will yield a 1 mg/mL stock solution. Gently vortex to dissolve.
Storage of Powder	Store the lyophilized powder at -20°C or -80°C for long-term storage. The product is often hygroscopic and should be protected from light.
Storage of Stock Solution	Aliquot the reconstituted stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C. Stock solutions are generally stable for up to 3 months at -20°C.
Working Solution	Prepare fresh working solutions from the frozen stock for each experiment. Dilute the stock solution to the desired final concentration in the appropriate cell culture medium or assay buffer immediately before use.

Note: The peptide may be supplied as a trifluoroacetate (TFA) salt, which is a remnant of the purification process. For most cell culture applications, the presence of residual TFA at working dilutions is not expected to interfere with the experiment.

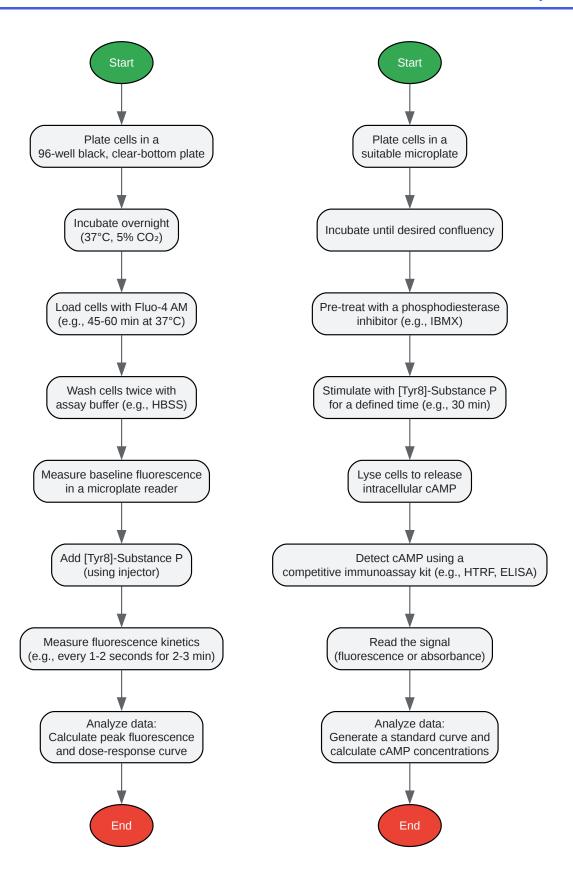
Mechanism of Action and Signaling Pathways

[Tyr8]-Substance P exerts its effects by binding to and activating the NK1 receptor, a G protein-coupled receptor (GPCR). The activated NK1R couples primarily to G α q and G α s proteins, initiating two main signaling cascades:

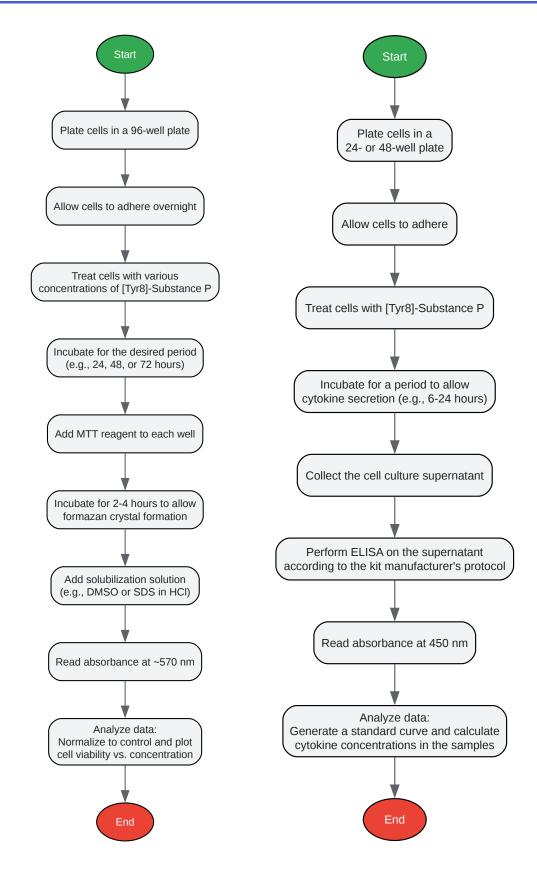
• Gαq Pathway: Activation of Gαq leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium ([Ca2+]i). DAG, in conjunction with the elevated


Methodological & Application

Check Availability & Pricing


[Ca2+]i, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, modulating cellular processes like proliferation and inflammation.

• Gαs Pathway: Coupling to Gαs activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP acts as a second messenger and activates protein kinase A (PKA), which phosphorylates transcription factors and other proteins, influencing gene expression and cellular function.



Click to download full resolution via product page

To cite this document: BenchChem. [Application Notes and Protocols for [Tyr8]-Substance P in Cell Culture]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1353927#how-to-use-tyr8-substance-p-in-cell-culture]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com